2-(methoxymethyl)propane-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)propane-1,3-diol typically involves the reaction of glycerol with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where glycerol and methanol are mixed with an acid catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2-(Methoxymethyl)propane-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the methoxymethyl group participates in the formation of new chemical bonds. Additionally, its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-methoxy-: Similar structure but different functional group positioning.
2-Methyl-1,3-propanediol: Contains a methyl group instead of a methoxymethyl group.
2-Hydroxymethyl-1,3-propanediol: Has an additional hydroxyl group
Uniqueness
2-(Methoxymethyl)propane-1,3-diol is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular reactivity and solubility are advantageous .
Properties
CAS No. |
5164-20-5 |
---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-(methoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O3/c1-8-4-5(2-6)3-7/h5-7H,2-4H2,1H3 |
InChI Key |
WCOCACOWLDIOSI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
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